4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine
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Overview
Description
4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine is a compound that features a morpholine ring attached to a thiophene ring, which is further substituted with an oxirane group. This unique structure combines the properties of morpholine, thiophene, and oxirane, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Oxirane Group: The oxirane group can be introduced through epoxidation reactions, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling Reactions: The final step involves coupling the thiophene, oxirane, and morpholine moieties under suitable conditions, often using a catalyst or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
Scientific Research Applications
4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 3-substituted thiophenes.
Morpholine Derivatives: Compounds like N-substituted morpholines and morpholine-based drugs.
Oxirane Derivatives: Epoxides and other oxirane-containing compounds.
Uniqueness
4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine is unique due to its combination of a thiophene ring, an oxirane group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[5-(oxiran-2-yl)thiophen-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-10(11-3-5-12-6-4-11)14-9(1)8-7-13-8/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWZEADPARNMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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